Pancreastatin-52
Description
Structure
2D Structure
Properties
CAS No. |
111364-77-3 |
|---|---|
Molecular Formula |
C228H360N68O89S |
Molecular Weight |
5510 g/mol |
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C228H360N68O89S/c1-105(2)86-141(213(372)284-143(88-116-32-19-18-20-33-116)214(373)266-119(37-27-80-243-227(238)239)190(349)251-100-179(340)341)263-164(311)99-248-191(350)122(42-59-153(233)300)281-221(380)152-41-31-84-296(152)226(385)182(109(9)10)293-223(382)181(108(7)8)292-187(346)114(15)257-196(355)139(76-85-386-17)280-209(368)137(57-74-175(332)333)276-208(367)136(56-73-174(330)331)275-207(366)135(55-72-173(328)329)274-206(365)134(54-71-172(326)327)273-205(364)133(53-70-171(324)325)272-197(356)120(35-22-25-78-230)267-201(360)127(44-61-155(235)302)270-203(362)129(46-63-157(237)304)278-218(377)149(103-299)290-215(374)144(89-117-93-242-104-252-117)285-210(369)138(58-75-176(334)335)277-202(361)128(45-62-156(236)303)269-199(358)125(49-66-167(316)317)261-162(309)98-246-189(348)118(34-21-24-77-229)260-161(308)97-247-192(351)123(47-64-165(312)313)282-220(379)151-40-30-83-295(151)225(384)146(91-178(338)339)287-211(370)126(43-60-154(234)301)264-185(344)112(13)255-194(353)130(50-67-168(318)319)271-204(363)132(52-69-170(322)323)265-184(343)111(12)254-160(307)95-250-219(378)150-39-29-82-294(150)224(383)140(36-23-26-79-231)262-163(310)96-245-183(342)110(11)253-159(306)94-249-193(352)145(90-177(336)337)286-222(381)180(107(5)6)291-188(347)115(16)258-212(371)142(87-106(3)4)283-186(345)113(14)256-195(354)131(51-68-169(320)321)279-217(376)148(102-298)288-198(357)121(38-28-81-244-228(240)241)268-216(375)147(101-297)289-200(359)124(48-65-166(314)315)259-158(305)92-232/h18-20,32-33,93,104-115,118-152,180-182,297-299H,21-31,34-92,94-103,229-232H2,1-17H3,(H2,233,300)(H2,234,301)(H2,235,302)(H2,236,303)(H2,237,304)(H,242,252)(H,245,342)(H,246,348)(H,247,351)(H,248,350)(H,249,352)(H,250,378)(H,251,349)(H,253,306)(H,254,307)(H,255,353)(H,256,354)(H,257,355)(H,258,371)(H,259,305)(H,260,308)(H,261,309)(H,262,310)(H,263,311)(H,264,344)(H,265,343)(H,266,373)(H,267,360)(H,268,375)(H,269,358)(H,270,362)(H,271,363)(H,272,356)(H,273,364)(H,274,365)(H,275,366)(H,276,367)(H,277,361)(H,278,377)(H,279,376)(H,280,368)(H,281,380)(H,282,379)(H,283,345)(H,284,372)(H,285,369)(H,286,381)(H,287,370)(H,288,357)(H,289,359)(H,290,374)(H,291,347)(H,292,346)(H,293,382)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H4,238,239,243)(H4,240,241,244)/t110-,111-,112-,113-,114-,115-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,180-,181-,182-/m0/s1 |
InChI Key |
GGMACTKSYJSEOH-RGHIJJBHSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN |
Other CAS No. |
111364-77-3 |
sequence |
GESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG |
Synonyms |
pancreastatin, human pancreastatin-52 |
Origin of Product |
United States |
Molecular Architecture and Biogenesis of Pancreastatin 52
Primary Structure and Amino Acid Sequence Determinants of Pancreastatin-52
Human this compound is a 52-amino acid peptide that corresponds to residues 250-301 of the human Chromogranin A (CgA) protein. nih.govnih.govnih.gov The primary sequence of human PST-52 is as follows: Gly-Glu-Ser-Arg-Ser-Glu-Ala-Leu-Ala-Val-Asp-Gly-Ala-Gly-Lys-Pro-Gly-Ala-Glu-Glu-Ala-Gln-Asp-Pro-Glu-Gly-Lys-Gly-Glu-Gln-Glu-His-Ser-Gln-Gln-Lys-Glu-Glu-Glu-Glu-Glu-Met-Ala-Val-Val-Pro-Gln-Gly-Leu-Phe-Arg-Gly. echelon-inc.comnih.gov This sequence is highly conserved across various species, including porcine, bovine, and rat, with about 70% homology. tandfonline.com The biological activity of pancreastatin (B1591218) is largely attributed to its C-terminal region, which requires a C-terminal glycine-amide for full functionality. pancreapedia.org
Different molecular forms of pancreastatin have been identified, all originating from CgA. These include a 29-amino acid fragment (CgA₂₇₃₋₃₀₁), a 48-amino acid peptide (CgA₂₅₄₋₃₀₁), and the 52-amino acid form (CgA₂₅₀₋₃₀₁). diabetesjournals.org Among these, the 52-mer is considered the major form in human plasma. diabetesjournals.org
Precursor Processing of Chromogranin A into this compound
This compound is generated through the proteolytic cleavage of its precursor, Chromogranin A (CgA), a 439-amino acid protein found in the secretory granules of neuroendocrine cells. nih.govviamedica.pl This processing is a complex, multi-step event that can occur both within the cell before secretion and extracellularly after release. nih.govnih.gov The pattern and rate of CgA processing are tissue-specific. bioscientifica.com For instance, CgA is processed more extensively and rapidly in the endocrine pancreas and gastrointestinal tissues compared to the adrenal medulla and anterior pituitary gland. bioscientifica.com
A key step in the intracellular generation of this compound from CgA is the action of prohormone convertases (PCs), a family of serine endopeptidases. nih.gov Specifically, prohormone convertase-1 (also known as PC1/3) and prohormone convertase-2 (PC2) are crucial for this process. nih.govnih.gov These enzymes are located in the trans-Golgi network and secretory granules of endocrine and neuroendocrine cells. nih.govviamedica.pl The generation of pancreastatin from CgA is largely dependent on the activity of prohormone convertase-1. nih.govinterscienceinstitute.compsu.edu The activity of these convertases is regulated by the pH and calcium concentration within the cellular compartments. nih.gov Studies have shown that CgA contains multiple dibasic sites which are potential cleavage points for these enzymes. frontiersin.orgphysiology.org
Beyond the intracellular processing by prohormone convertases, CgA can also be cleaved extracellularly after its release from neuroendocrine cells. nih.govviamedica.plaacrjournals.org Several enzymes present in the extracellular environment, such as plasmin, kallikrein, and cathepsin L, can process CgA. nih.govfrontiersin.org Plasmin, a serine endoprotease, has been shown to cleave CgA and generate various bioactive fragments. viamedica.plaacrjournals.orgnih.gov This extracellular cleavage can occur in the bloodstream and in the local microenvironment of cells, such as the bone marrow. viamedica.plaacrjournals.org This suggests that the generation of pancreastatin and other CgA-derived peptides is not solely confined to the secretory granules but is a dynamic process that continues after secretion. nih.gov
Role of Prohormone Convertases in this compound Generation
Structural Characterization of this compound and its Bioactive Fragments
Human this compound corresponds to the CgA fragment spanning amino acids 250-301. nih.govplos.org While the full-length PST-52 is active, shorter fragments also exhibit biological activity. anaspec.com One such active variant is Pancreastatin (24-52), also known as hPST29, which corresponds to CgA residues 273-301. tandfonline.comanaspec.com This fragment is generated by the cleavage of an acid-labile Asp-Pro bond. tandfonline.com
Other pancreastatin-related peptides have been isolated from tumor tissues, including a 48-residue peptide (CgA₂₅₄₋₃₀₁) and a larger 186-residue peptide (CgA₁₁₆₋₃₀₁). tandfonline.com The biological activity of these various fragments underscores the importance of the C-terminal region of the pancreastatin sequence. tandfonline.compancreapedia.org
Genetic Variation and Functional Polymorphisms of this compound
The gene encoding Chromogranin A, CHGA, is located on chromosome 14 in humans and exhibits genetic variations that can lead to functional polymorphisms in the resulting Pancreastatin peptide. nih.govphysiology.org These variations in the primary structure of pancreastatin can influence its biological activity and may contribute to inter-individual differences in metabolism. bioscientifica.com
Several naturally occurring genetic variants of human pancreastatin have been identified. nih.govresearchgate.net These single nucleotide polymorphisms (SNPs) in the CHGA gene result in amino acid substitutions within the pancreastatin sequence. nih.gov
Three notable variants that have been studied are:
R253W: An alteration from Arginine to Tryptophan at position 253. researchgate.net
E287K: A change from Glutamic acid to Lysine at position 287. nih.govresearchgate.net
G297S: A substitution of Glycine with Serine at position 297. nih.govbioscientifica.comresearchgate.net
The minor allele frequencies for these polymorphisms have been reported as 0.24 for R253W, 0.12 for E287K, and 6.7% for G297S in a study population. researchgate.net The E287K and G297S variants are located within the functionally important C-terminal domain of the peptide. nih.govresearchgate.netnih.gov Research has shown that these variants can have significantly different potencies compared to the wild-type peptide. nih.govresearchgate.netnih.gov For instance, the G297S variant has been found to be substantially more potent in inhibiting cellular glucose uptake. bioscientifica.combioagilytix.combioagilytix.com The Gly297Ser variant has also been identified as a risk factor for cardiometabolic disorders. diabetesjournals.orgdiabetesjournals.org
Cellular and Molecular Mechanisms of Pancreastatin 52 Action
Identification and Characterization of Pancreastatin-52 Receptors
The physiological effects of this compound are initiated by its binding to specific receptor proteins. While a definitive single receptor has yet to be cloned, research has identified both G-protein coupled receptors and other non-G-protein coupled proteins as key interaction partners. pancreapedia.orgplos.org
This compound is known to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. pancreapedia.orgplos.org Although the specific GPCR has not been definitively identified and sequenced, its functional characteristics have been described in various tissues, including the liver, heart, and adipocytes. plos.orgnih.gov The binding of PST-52 to its putative GPCRs is coupled to at least two types of G-proteins: Gq/11 and Gi. pancreapedia.org
In rat liver membranes, the PST-52 receptor has been shown to be physically associated with a Gαq/11 protein. plos.orgnih.gov This interaction is insensitive to pertussis toxin, a characteristic feature of the Gq/11 family. nih.gov The coupling of the PST-52 receptor to Gq/11 proteins is a critical step in activating downstream signaling pathways, such as the phospholipase C cascade. pancreapedia.orgnih.gov Studies have demonstrated that antisera against Gαq/11 can block PST-52-stimulated GTPase activity and immunoprecipitate the PST-52 binding activity, providing strong evidence for this specific G-protein coupling. nih.gov
In addition to Gq/11, PST-52 receptors also couple to Gi proteins. pancreapedia.org This interaction is particularly relevant in the context of inhibiting hepatocyte cell growth. The Gi protein activation by PST-52 leads to the stimulation of nitric oxide synthase (NOS) and the subsequent production of cyclic GMP (cGMP). pancreapedia.org
Table 1: G-Protein Coupled Receptor Interactions of this compound
| Interacting G-Protein Family | Key Tissue/Cell Type | Downstream Effect | Reference |
|---|---|---|---|
| Gq/11 | Liver, Heart | Activation of Phospholipase Cβ (PLCβ) | pancreapedia.orgnih.gov |
| Gi | Hepatocytes | Activation of Nitric Oxide Synthase (NOS) | pancreapedia.org |
Beyond classical GPCRs, this compound has been shown to directly interact with the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. pancreapedia.orgplos.org GRP78 is a molecular chaperone located in the endoplasmic reticulum that plays a crucial role in protein folding and the unfolded protein response. mdpi.comresearchgate.net
The interaction between PST-52 and GRP78 has been identified through affinity purification using biotinylated human PST as bait in mouse liver homogenates. plos.org This binding is significant as PST-52 has been found to inhibit the ATPase activity of GRP78. plos.org The ATPase function of GRP78 is essential for its role as a chaperone. pancreapedia.org By inhibiting this activity, PST-52 can influence processes such as insulin (B600854) binding and signal transduction. pancreapedia.orgplos.org This interaction with GRP78 represents a novel target for PST-52's metabolic effects and provides a mechanism of action that is distinct from its GPCR-mediated signaling. plos.orgmdpi.com
G-Protein Coupled Receptor Interactions of this compound
Intracellular Signaling Cascades Modulated by this compound
The binding of this compound to its receptors triggers a series of intracellular signaling events that ultimately mediate its physiological effects. These cascades involve the activation of key enzymes and the generation of second messengers.
A primary signaling pathway activated by this compound, following its interaction with Gq/11-coupled receptors, is the Phospholipase C beta (PLCβ) pathway. pancreapedia.orgresearchgate.net Activated Gαq/11 stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.comnih.gov
Studies in rat liver membranes have specifically implicated the PLC-β3 isoform as the target of PST-52-stimulated Gα11 protein. nih.gov The generation of IP3 leads to the release of calcium from intracellular stores, thereby increasing the cytosolic free calcium concentration. pancreapedia.orgresearchgate.net This elevation in intracellular calcium is a key event that contributes to many of PST-52's effects, such as the regulation of glycogenolysis in hepatocytes. nih.gov
This compound also modulates the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is coupled to the Gi protein. pancreapedia.org In HTC rat hepatoma cells, PST-52 has been shown to inhibit DNA and protein synthesis by stimulating the production of NO. nih.gov
The activation of nitric oxide synthase (NOS) by PST-52 leads to the synthesis of NO. pancreapedia.org NO then acts as a signaling molecule, activating soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.govplos.org This increase in cGMP levels mediates the inhibitory effects of PST-52 on cell growth and proliferation in these cells. nih.gov The effects of PST-52 on NO and cGMP production are dose-dependent and can be blocked by inhibitors of NOS, highlighting the direct role of this pathway in mediating specific cellular responses to the peptide. nih.gov
Table 2: Research Findings on PST-52, NO, and cGMP
| Cell Type | Effect of PST-52 | Downstream Consequence | Reference |
|---|---|---|---|
| HTC Rat Hepatoma Cells | Increased NO production | Inhibition of DNA and protein synthesis | nih.gov |
| HTC Rat Hepatoma Cells | Increased cGMP production | Mediation of inhibitory effect on growth | nih.gov |
The activation of Protein Kinase C (PKC) is another significant consequence of this compound signaling. pancreapedia.org This activation is directly linked to the PLCβ pathway, as one of its products, diacylglycerol (DAG), is a key activator of classical and novel PKC isoforms. nih.govnih.gov
In rat hepatocytes, PST-52 stimulates the formation of DAG, which subsequently leads to the activation of PKC. researchgate.netnih.gov The dose-dependency and time course of DAG production and PKC activation closely mirror the peptide's effects on glucose output and cytosolic calcium transients. nih.gov This PKC activation is independent of pertussis toxin, consistent with its mediation by the Gq/11-PLCβ pathway. researchgate.net The activation of PKC is a critical downstream event that allows for the phosphorylation of various target proteins, thereby controlling a multitude of cellular functions. nih.govmdpi.com
Insulin Receptor Substrate (IRS)/PI3-Kinase/Akt Signaling Pathway Regulation
This compound is a notable physiological inhibitor of insulin action, impacting glucose and lipid metabolism in critical tissues like the liver and adipose tissue. sigmaaldrich.commrc.ac.uk Its regulatory effects are mediated, in part, through the modulation of the Insulin Receptor Substrate (IRS)/Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. mrc.ac.uk This cascade is central to many of insulin's metabolic functions, including glucose uptake, glycogen (B147801) synthesis, and cell growth. nih.govnih.gov
The IRS proteins (primarily IRS-1 and IRS-2) are key adaptor molecules that, upon insulin receptor activation, become phosphorylated and serve as docking sites for downstream signaling proteins, including the p85 regulatory subunit of PI3K. wikipedia.orgnih.gov This interaction activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). nih.govwikipedia.org
Research indicates that PST negatively regulates this pathway. It has been shown to inhibit insulin-stimulated glucose uptake in adipocytes and hepatocytes. wikipedia.orghznu.edu.cn Studies involving a synthetic pancreastatin (B1591218) inhibitor, PSTi8, have provided further insight into this mechanism. Treatment with PSTi8 was found to improve insulin-mediated signaling through the IRS1/2-PI3K-Akt pathway, suggesting that PST's endogenous action is to suppress this cascade. guidetopharmacology.org This anti-insulin effect contributes to PST's role in increasing hepatic glucose output by promoting gluconeogenesis. wikipedia.orgsigmaaldrich.com The molecular interactions of PST that lead to this inhibition are complex and are an area of ongoing investigation, with evidence pointing to a multifactorial mechanism that includes its interaction with other cellular partners. wikipedia.orgmrc.ac.uk
This compound's Influence on Protein Chaperone Activity (e.g., GRP78 ATPase)
A significant and unexpected target of this compound is the 78 kDa glucose-regulated protein (GRP78), also known as Binding-immunoglobulin Protein (BiP) or HSPA5. wikipedia.org GRP78 is a master chaperone protein located in the endoplasmic reticulum (ER) that plays a crucial role in protein folding, assembly, and quality control, as well as in the unfolded protein response (UPR). wikipedia.orgmrc.ac.uk
Direct Interaction and Inhibition: Studies have demonstrated that PST physically binds to GRP78. nih.govwikipedia.org This interaction is not passive; PST actively inhibits the intrinsic ATPase activity of GRP78. nih.govwikipedia.org The ATPase function is essential for GRP78's role as a chaperone, as the cycle of ATP binding and hydrolysis drives the conformational changes needed to bind and release substrate proteins. nih.gov The half-maximal inhibitory concentration (IC50) for PST's inhibition of GRP78 ATPase activity has been measured at approximately 5.2 µM. wikipedia.org
Table 1: Research Findings on Pancreastatin's Interaction with GRP78
| Finding | Description | Research Context | Reference(s) |
|---|---|---|---|
| Direct Binding | PST was identified as a major interacting partner of GRP78 using ligand affinity purification with mouse liver homogenate. | Identification of PST's molecular target. | wikipedia.org |
| ATPase Inhibition | PST dose-dependently inhibits the ATPase enzymatic activity of GRP78. | Mechanistic study of the PST-GRP78 interaction. | nih.govwikipedia.org |
| Competitive Binding | A PST inhibitor, PSTi8, was shown to compete with PST for binding to the GRP78 receptor. | Elucidation of inhibitor action and confirmation of the binding site. | sigmaaldrich.comtocris.com |
| Functional Consequence | Inhibition of GRP78's ATPase activity by PST (and other inhibitors like VER-155008 and ADP) was linked to increased expression of Glucose-6-Phosphatase (G6Pase), a key enzyme in gluconeogenesis. | Linking the molecular interaction to a physiological effect (hepatic glucose production). | wikipedia.org |
| UPR Modulation | PST was found to inhibit the up-regulation of GRP78 expression that is typically stimulated by ER stress inducers like tunicamycin. | Investigating PST's role in the cellular stress response. | researchgate.netwikipedia.org |
The interaction between PST and GRP78 provides a mechanistic link to PST's metabolic effects. By inhibiting GRP78's chaperone function, PST can influence cellular signaling pathways that regulate glucose homeostasis. For instance, the inhibition of GRP78 ATPase activity has been shown to increase the expression of Glucose-6-Phosphatase (G6Pase), the enzyme responsible for the final step in both glycogenolysis and gluconeogenesis, thereby promoting hepatic glucose release. wikipedia.org This novel interaction between a peptide hormone fragment and a core cellular chaperone reveals a new dimension of metabolic regulation. wikipedia.orgsigmaaldrich.com
Compound and Protein Information
Physiological and Metabolic Modulatory Roles of Pancreastatin 52
Regulation of Glucose Homeostasis by Pancreastatin-52
This compound is a key player in the regulation of blood glucose levels through its multifaceted actions on insulin (B600854) secretion, glycogen (B147801) metabolism, hepatic gluconeogenesis, and glucose uptake in peripheral tissues. nih.govnih.govphysiology.org
This compound Effects on Insulin Secretion from Pancreatic Islet Beta-Cells
One of the primary and most well-documented functions of this compound is its potent inhibition of glucose-induced insulin secretion from pancreatic beta-cells. nih.govnih.govfrontiersin.org This inhibitory effect has been observed across various species and experimental models, including perfused pancreases and isolated pancreatic islets. tandfonline.compancreapedia.org Studies have shown that pancreastatin (B1591218) can suppress both the first and second phases of insulin release stimulated by glucose. pancreapedia.org For instance, in cultured rat islets, 100 nM of porcine pancreastatin significantly suppressed insulin response to various glucose concentrations by 32-52%. nih.gov The mechanism of this inhibition appears to be distal to glucose metabolism within the beta-cell, suggesting an interference with the signaling cascade that leads to insulin exocytosis. nih.gov Interestingly, the inhibitory effect of pancreastatin on insulin secretion is not limited to glucose stimulation; it also curtails insulin release prompted by other secretagogues like arginine and the sulfonylurea drug glibenclamide. nih.gov Furthermore, long-term exposure to pancreastatin has been shown to decrease beta-cell DNA synthesis, suggesting a role in regulating beta-cell mass and function. nih.gov
Table 1: Effect of Porcine Pancreastatin on Stimulated Insulin Secretion in Cultured Rat Islets
| Stimulant | Pancreastatin Concentration | Percentage Inhibition of Insulin Release |
|---|---|---|
| Glucose (5.5 mM - 27 mM) | 100 nM | 32-52% |
| Arginine (20 mM) | 10 nM | 26% |
| Arginine (20 mM) | 100 nM | 30% |
| Glibenclamide (1 µg/ml) | 10 nM | 56% |
| Glibenclamide (1 µg/ml) | 100 nM | 72% |
Data sourced from studies on cultured rat islets. nih.gov
Glycogen Metabolism Regulation (Glycogenolysis, Glycogen Synthesis)
This compound exerts significant control over glycogen metabolism, primarily in the liver. It is recognized as a glycogenolytic peptide, meaning it stimulates the breakdown of glycogen (glycogenolysis) into glucose. nih.govresearchgate.net This action contributes to an increase in hepatic glucose output. nih.gov Conversely, pancreastatin inhibits the synthesis of glycogen (glycogenesis). frontiersin.orgechelon-inc.com Specifically, it has been shown to inhibit insulin-stimulated glycogen synthesis in rat hepatocytes. researchgate.net This dual action on glycogen metabolism—promoting breakdown and hindering synthesis—positions this compound as a counter-regulatory agent to insulin in the liver. frontiersin.org The mechanism for regulating glycogen synthesis is reported to involve glycogen synthase kinase-3 (GSK-3). echelon-inc.com
Hepatic Gluconeogenesis Modulation by this compound
In addition to its effects on glycogen metabolism, this compound actively modulates hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.govnih.gov Research indicates that pancreastatin increases hepatic gluconeogenesis. nih.govnih.gov In mice lacking chromogranin A, and therefore pancreastatin, there is reduced hepatic glucose production. nih.gov The administration of pancreastatin to these mice reverses this effect and increases the expression of genes involved in gluconeogenesis. diabetesjournals.org This suggests that this compound plays a direct role in stimulating the liver to produce more glucose, further highlighting its role in elevating blood glucose levels. nih.gov
This compound Impact on Lipid and Protein Metabolism
Beyond its profound effects on glucose metabolism, this compound also influences lipid and protein metabolism.
Influence on Lipogenesis and Lactate (B86563) Production
This compound has been shown to inhibit lipogenesis, the metabolic process of synthesizing fatty acids and triglycerides. researchgate.net In rat adipocytes, pancreastatin was found to impair this key metabolic action of insulin. researchgate.net Furthermore, studies have also reported that pancreastatin inhibits lactate production in rat adipocytes. nih.govresearchgate.net
Table 2: Summary of this compound's Metabolic Effects
| Metabolic Process | Tissue | Effect of this compound |
|---|---|---|
| Insulin Secretion | Pancreatic β-cells | Inhibition |
| Glycogenolysis | Liver | Stimulation |
| Glycogen Synthesis | Liver | Inhibition |
| Gluconeogenesis | Liver | Stimulation |
| Glucose Uptake | Adipocytes, Hepatocytes | Inhibition |
| Lipogenesis | Adipocytes | Inhibition |
| Lactate Production | Adipocytes | Inhibition |
This table summarizes the key metabolic actions of this compound. nih.govnih.govfrontiersin.orgpancreapedia.orgresearchgate.netnih.govresearchgate.net
Regulation of Leptin Expression and Secretion
This compound (PST) has been identified as a modulator of leptin, a key hormone in the regulation of energy balance. Research indicates that PST can inhibit both the expression and secretion of leptin in adipocytes. nih.govnih.gov In a study using isolated rat epididymal adipocytes, incubation with PST led to a notable inhibition of leptin expression and its subsequent secretion after 16 hours. nih.gov However, this inhibitory effect was reportedly transient, as it was not observed after a 24-hour incubation period. nih.gov The mechanism underlying this regulation appears to involve protein kinase C (PKC), as blocking PKC activity prevented the inhibitory effects of PST on leptin. nih.govresearchgate.net These findings highlight a role for pancreastatin in lipid metabolism by influencing the signaling of adipocyte-secreted hormones. nih.govresearchgate.net
Table 1: Effect of Pancreastatin on Leptin in Isolated Rat Adipocytes
| Parameter | Treatment | Duration | Observation | Source |
|---|---|---|---|---|
| Leptin Expression | 100 nM PST | 16 hours | Inhibited | nih.gov |
| Leptin Secretion | 100 nM PST | 16 hours | Inhibited | nih.gov |
| Leptin Expression & Secretion | 100 nM PST | 24 hours | Effect no longer observed | nih.gov |
This compound Effects on Uncoupling Protein 2 Expression
In addition to its influence on leptin, this compound affects the expression of Uncoupling Protein 2 (UCP-2), a mitochondrial protein involved in energy expenditure and oxidative stress management. nih.govnih.gov Studies conducted on isolated rat adipocytes have demonstrated that PST stimulates the expression of UCP-2. nih.govnih.govresearchgate.net This stimulatory effect was observed after 16 hours of incubation with PST and remained significant after 24 hours. nih.gov Similar to its regulation of leptin, the effect of PST on UCP-2 is mediated through the protein kinase C (PKC) pathway. nih.gov The enhancement of UCP-2 expression suggests that PST may play a role in modulating cellular metabolic rates and antioxidant defenses. nih.govresearchgate.net In the same studies, PST was found to have no effect on the expression of Uncoupling Protein 1 (UCP-1). nih.gov
Table 2: Effect of Pancreastatin on UCP-2 Expression in Isolated Rat Adipocytes
| Parameter | Treatment | Duration | Observation | Source |
|---|---|---|---|---|
| UCP-2 Expression | 100 nM PST | 16 hours | Stimulated | nih.gov |
| UCP-2 Expression | 100 nM PST | 24 hours | Stimulation remained significant | nih.gov |
Modulation of Protein Synthesis Pathways
Counterintuitively to its many anti-insulin actions, this compound has been shown to stimulate protein synthesis. nih.gov Research in rat adipocytes reveals that PST activates the protein synthesis signaling cascade, enhancing both basal and insulin-mediated protein synthesis. nih.govnih.govpancreapedia.org This effect is driven by the activation of specific components within the core translational machinery. nih.gov The signaling cascade triggered by PST involves the Gα(q/11) protein-PLC-β-PKC(classical) pathway. nih.gov Activation of PKC, in turn, leads to the stimulation of ribosomal protein S6 kinase (S6K) and the phosphorylation of both the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1, also known as PHAS-I) and the initiation factor eIF4E. nih.gov These molecular events collectively promote the machinery of protein synthesis. nih.gov
Table 3: Pancreastatin's Modulation of Protein Synthesis Pathway Components
| Component | Action | Mediated By | Source |
|---|---|---|---|
| Protein Synthesis | Stimulates (basal and insulin-mediated) | PKC Activation | nih.gov |
| S6 Kinase (S6K) | Activation | PKC Activation | nih.gov |
| 4E-BP1 (PHAS-I) | Phosphorylation | PKC Activation | nih.gov |
This compound in Pancreatic Exocrine and Endocrine Function Beyond Insulin
Beyond its well-documented inhibition of insulin, this compound exerts significant regulatory effects on both the exocrine and endocrine functions of the pancreas. tandfonline.comnih.gov
Exocrine Pancreatic Secretion Inhibition by this compound
Pancreastatin is a potent inhibitor of stimulated pancreatic exocrine secretion. pancreapedia.org In vivo studies in rats and dogs have consistently shown that human this compound, as well as its fragments, effectively suppresses pancreatic protein and amylase secretion stimulated by cholecystokinin (B1591339) (CCK) or by a meal. pancreapedia.orgtandfonline.comnih.gov For instance, both human pancreastatin-[1-52] and its C-terminal fragment were found to be equally potent in inhibiting CCK-stimulated pancreatic protein secretion in conscious rats. tandfonline.com In contrast to these in vivo findings, most studies using isolated pancreatic acini from rats have shown that PST has no direct inhibitory effect on either basal or CCK-stimulated amylase release. pancreapedia.orgnih.govphysiology.org This discrepancy between in vivo and in vitro results strongly suggests that PST's inhibitory action on the exocrine pancreas is not due to a direct effect on acinar cells but is mediated by indirect mechanisms. pancreapedia.orgnih.gov
Table 4: Pancreastatin's Effect on Stimulated Exocrine Pancreatic Secretion
| Model System | Stimulant | Pancreastatin Effect | Implication | Source |
|---|---|---|---|---|
| Conscious Rats (in vivo) | Cholecystokinin (CCK) | Inhibition of protein/amylase secretion | Potent inhibitor | tandfonline.comnih.gov |
| Dogs (in vivo) | Cholecystokinin (CCK) | Inhibition of protein/amylase secretion | Potent inhibitor | pancreapedia.org |
| Isolated Rat Acini (in vitro) | Cholecystokinin (CCK) | No effect on amylase secretion | Indirect mechanism of action | nih.govphysiology.org |
Modulatory Effects on Glucagon (B607659) and Somatostatin (B550006) Secretion
The influence of this compound on the secretion of other pancreatic hormones, namely glucagon and somatostatin, has yielded more variable results across different experimental models. pancreapedia.orgtandfonline.com Several studies have reported that PST can augment arginine-stimulated glucagon release in both the isolated perfused rat pancreas and in conscious rats. tandfonline.comnih.gov One report also noted that PST increases the baseline secretion of glucagon. nih.gov
Regarding somatostatin, the effects are less clear. One study using the perfused rat pancreas found that while early somatostatin secretion was not significantly changed, the peak somatostatin response to arginine was reduced by 50%. nih.gov However, other studies have reported no significant effect of pancreastatin on either glucagon or somatostatin release under various stimulatory conditions. tandfonline.comnih.gov This has led some researchers to propose that PST's primary inhibitory action on insulin secretion is a direct effect on beta-cells, rather than an indirect paracrine effect mediated by glucagon-secreting alpha-cells or somatostatin-secreting delta-cells. nih.gov The inconsistencies in findings regarding glucagon and somatostatin suggest that the regulatory effects may be dependent on the specific physiological or experimental context. pancreapedia.org
Table 5: Summary of Pancreastatin's Effects on Glucagon and Somatostatin Secretion
| Hormone | Stimulant | Experimental Model | Observed Effect | Source |
|---|---|---|---|---|
| Glucagon | Arginine | Isolated Perfused Rat Pancreas | Augmented release | tandfonline.comnih.gov |
| Glucagon | Arginine | Conscious Rats | Augmented release | tandfonline.com |
| Glucagon | Glucose / Tolbutamide | Perfused Rat Pancreas | No significant effect | nih.gov |
| Somatostatin | Arginine | Isolated Perfused Rat Pancreas | Reduced peak response | nih.gov |
Indirect Mechanisms of this compound Action in the Pancreas
Neural Inhibition : A significant body of evidence points to a neural mechanism of action. Pancreastatin has been shown to inhibit pancreatic exocrine secretions by acting on the vagal efferent nerve pathway. nih.gov In one study, PST inhibited secretions stimulated by central vagal activation but did not affect secretions stimulated by the cholinergic agonist bethanechol. nih.gov Furthermore, the inhibitory effect of PST on CCK-stimulated secretion was abolished in vagotomized rats, supporting the critical role of the vagus nerve in its mechanism. nih.gov It is thought that PST may modulate the presynaptic release of acetylcholine (B1216132) from pancreatic neurons. physiology.org Pancreastatin is listed among peptides that inhibit secretion via the activation of inhibitory intrapancreatic neurons. chirhoclin.com
Vascular Effects : Another proposed indirect mechanism is the alteration of pancreatic blood flow. pancreapedia.orgphysiology.org Studies have suggested that pancreastatin can reduce local blood flow in the pancreas, which could, in turn, lead to a decrease in pancreatic secretion. physiology.org
Paracrine Interactions : Pancreastatin is co-localized with insulin, glucagon, and somatostatin within pancreatic islets. tandfonline.com This proximity, combined with the islet-acinar portal system that allows for high concentrations of islet hormones to reach acinar cells, suggests a potential for paracrine or autocrine regulation. pancreapedia.org While some studies have downplayed the role of paracrine effects on glucagon and somatostatin in mediating PST's actions, the anatomical arrangement supports the possibility of complex local interactions. pancreapedia.orgnih.gov
This compound in Multi-Organ Metabolic Crosstalk (Liver, Adipose Tissue, Heart)
This compound (PST), a 52-amino acid peptide derived from Chromogranin A, functions as a significant signaling molecule in the intricate metabolic communication network between the liver, adipose tissue, and the heart. pancreapedia.orgnih.gov It primarily exerts effects that are counter-regulatory to insulin, modulating glucose and lipid metabolism across these key organs. pancreapedia.orgmdpi.com By influencing the storage and release of energy substrates, PST plays a crucial role in systemic energy homeostasis, and its dysregulation is implicated in metabolic disorders such as insulin resistance and type 2 diabetes. nih.govdiabetesjournals.org
Liver
The liver is a primary target of this compound, where the peptide orchestrates a shift towards increased glucose production and release into the bloodstream. PST exerts a direct anti-insulin effect on hepatocytes. researchgate.net It stimulates glycogenolysis, the process of breaking down stored glycogen into glucose, and concurrently activates gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors. pancreapedia.orgmdpi.comnih.gov Furthermore, PST inhibits insulin-stimulated glucose uptake and its subsequent conversion into glycogen for storage. mdpi.comresearchgate.net These actions are mediated through complex signaling pathways, including G protein-coupled receptors that, upon activation, can increase intracellular calcium and activate protein kinase C (PKC). pancreapedia.org Another identified mechanism involves the binding of PST to the glucose-regulated protein of 78 kilodaltons (GRP78), which can influence hepatic metabolism. pancreapedia.orgplos.org
Table 1: Effects of this compound on Liver Metabolism
| Metabolic Process | Effect of this compound | Associated Signaling Mechanisms |
|---|---|---|
| Glycogenolysis | Stimulation | Activation of G protein-coupled receptors, increased intracellular Ca²⁺ pancreapedia.org |
| Gluconeogenesis | Stimulation | Activation of gluconeogenic genes (e.g., G6Pase) mdpi.comresearchgate.netplos.org |
| Glycogen Synthesis | Inhibition (of insulin-stimulated synthesis) | Counter-regulation of insulin signaling pathways mdpi.comresearchgate.net |
| Glucose Uptake | Inhibition (of insulin-stimulated uptake) | Anti-insulin effect via GRP78 and other receptors researchgate.netnih.gov |
Adipose Tissue
In adipose tissue, this compound continues its anti-insulin role, primarily by affecting glucose utilization and lipid dynamics. It inhibits insulin-stimulated glucose uptake by adipocytes, thereby reducing the substrate available for energy storage. pancreapedia.orgresearchgate.net PST also impairs glycogen synthesis within these fat cells. mdpi.com Critically, the peptide promotes lipolysis, leading to the breakdown of stored triglycerides and an increased release of fatty acids into circulation. nih.gov This elevation in circulating fatty acids is a key factor in the development of peripheral insulin resistance. nih.gov Studies have shown that PST can increase the accumulation of lipid droplets and the production of reactive oxygen species (ROS) in adipocytes, contributing to a state of cellular stress. mdpi.com The molecular pathways implicated in these effects include the phosphatidylinositol 3-kinase (PI3K)/PKC and glycogen synthase kinase-3 (GSK-3) signaling cascades. mdpi.com
Table 2: Effects of this compound on Adipose Tissue Metabolism
| Metabolic Process | Effect of this compound | Associated Signaling Mechanisms |
|---|---|---|
| Glucose Uptake | Inhibition (of insulin-stimulated uptake) | PI3K/PKC and GSK-3 pathways pancreapedia.orgmdpi.comresearchgate.net |
| Lipolysis | Stimulation (increased fatty acid release) | Counter-regulation of insulin signaling nih.gov |
| Lipid Accumulation | Increased lipid droplets | Associated with increased ROS production mdpi.com |
| Protein Synthesis | Inhibition | Direct effect on adipocyte protein synthesis pathways pancreapedia.org |
Heart
The heart relies on a continuous supply of energy, utilizing both fatty acids and glucose as primary fuels. nih.govsochob.cl While direct research on this compound's metabolic actions within cardiac cells is less extensive than for the liver and adipose tissue, its role in crosstalk is significant. Specific binding sites for PST have been identified on heart cell membranes, indicating that it can exert direct effects. pancreapedia.org Research has shown that PST activates G-alpha-16 proteins and phospholipase C-β2 in the myocardial membrane, which strongly suggests a regulatory influence on cardiac function. mdpi.com
The most critical aspect of crosstalk involves PST's indirect influence on the heart's metabolic environment. By stimulating the liver to release glucose and adipose tissue to release fatty acids, PST alters the availability and mixture of energy substrates in the circulation. pancreapedia.orgnih.gov This modulation of fuel supply directly impacts cardiac energy metabolism. In conditions of elevated PST, the heart is presented with higher levels of circulating fatty acids, which can lead to lipotoxicity and contribute to cardiac insulin resistance, a state linked to cardiovascular disease. nih.gov Therefore, PST acts as a systemic regulator that can shift cardiac fuel preference and influence its metabolic health.
Table 3: this compound and Cardiac Crosstalk
| Interaction Type | Observed Effect | Implication for Cardiac Function |
|---|---|---|
| Direct Signaling | Activation of Gα16 and PLC-β2 in myocardial membranes. mdpi.com | Suggests direct regulation of cardiac contractility or function. |
| Indirect (Substrate Supply) | Increased glucose release from the liver. pancreapedia.org | Alters fuel availability for cardiomyocytes. |
| Indirect (Substrate Supply) | Increased fatty acid release from adipose tissue. nih.gov | Shifts cardiac metabolism towards fatty acid utilization; potential for lipotoxicity. nih.gov |
Immunomodulatory Functions and Inflammatory Dynamics of Pancreastatin 52
Pancreastatin-52's Pro-inflammatory Properties
This compound is increasingly recognized for its pro-inflammatory characteristics. frontiersin.org Research indicates that PST can enhance inflammatory responses by modulating the expression of various cytokines and chemokines. In different tissues, including intestinal tissue and white adipose tissue, PST has been shown to increase the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-12, IL-18, and Tumor Necrosis Factor (TNF). frontiersin.org It also elevates chemokines like IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1). frontiersin.org
Studies have demonstrated that PST treatment of peritoneal macrophage cultures led to an increased expression of IL-6, IL-12p40, MCP-1, and TNF mRNA. researchgate.net Similarly, PST-treated hepatocellular carcinoma (HepG2) cells showed higher mRNA expression of IL-1β, IL-6, and TNF. frontiersin.org In the context of ulcerative colitis (UC), elevated PST levels in the colon of patients are associated with increased expression of pro-inflammatory cytokines IL-8 and IL-18. frontiersin.orgresearchgate.net This pro-inflammatory profile suggests that PST plays a crucial role in amplifying and sustaining inflammatory states. oup.com The peptide often acts in opposition to other CgA-derived peptides like Catestatin (CST), which generally exhibits anti-inflammatory properties. researchgate.netoup.com
Table 1: Pro-inflammatory Mediators Influenced by this compound This table is interactive. Click on the headers to sort.
| Mediator | Effect of PST | Tissue/Cell Type | Reference |
|---|---|---|---|
| IL-1β | Increased Expression | Intestinal Tissue, White Adipose Tissue, HepG2 Cells | frontiersin.org |
| IL-6 | Increased Expression | Intestinal Tissue, White Adipose Tissue, Peritoneal Macrophages, HepG2 Cells | frontiersin.orgresearchgate.net |
| IL-8 | Increased Expression | Intestinal Tissue | frontiersin.orgresearchgate.net |
| IL-12 | Increased Expression | Intestinal Tissue, White Adipose Tissue, Peritoneal Macrophages | frontiersin.orgresearchgate.net |
| IL-18 | Increased Expression | Intestinal Tissue | frontiersin.orgresearchgate.net |
| TNF | Increased Expression | Intestinal Tissue, White Adipose Tissue, Peritoneal Macrophages, HepG2 Cells | frontiersin.orgresearchgate.net |
Interaction with Immune Cells: Focus on Macrophage Phenotype and Function
This compound exerts significant influence over immune cells, with a pronounced effect on macrophage polarization and function. Macrophages, key players in the innate immune system, can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/alternatively activated (M2 or AAM). mdpi.com PST has been shown to promote a shift towards the pro-inflammatory M1 phenotype while suppressing the anti-inflammatory M2 phenotype. frontiersin.org
In patients with active ulcerative colitis, elevated PST protein levels correlate negatively with the mRNA expression of AAM markers such as IL-10, mannose receptor (MR), and CD1B. frontiersin.orgnih.gov This suggests that PST actively dampens the anti-inflammatory and healing functions of macrophages in inflamed tissues. nih.gov
Experimental studies have substantiated this effect. In-vitro treatment of macrophages with PST reduces their polarization towards an AAM profile. nih.govresearchgate.net Furthermore, conditioned medium from PST-treated AAMs was found to be detrimental to intestinal epithelial cells, reducing their viability and proliferation. nih.govresearchgate.net In mouse models of diet-induced obesity, the absence of PST was associated with a reduced pro-inflammatory gene expression in peritoneal macrophages, a phenotype that was reversed upon PST supplementation. nih.gov This evidence collectively indicates that PST shapes the macrophage response towards a pro-inflammatory state, thereby contributing to tissue inflammation. nih.gov
This compound in Gastrointestinal Inflammation Models (e.g., Colitis)
The role of this compound has been extensively studied in experimental models of gastrointestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.govresearchgate.net These studies have consistently shown that PST exacerbates the severity of colitis. researchgate.netnih.gov In mouse models, intra-rectal administration of PST aggravates the onset and severity of DSS-induced colitis, an effect linked to its modulation of both immune responses and epithelial cell functions. nih.govnih.gov The levels of PST are found to be significantly increased in the colonic mucosa of both human patients with active UC and in mice with experimental colitis. nih.gov
A critical aspect of PST's pro-inflammatory action in the gut is its ability to disrupt epithelial homeostasis and compromise the intestinal barrier function. nih.govnih.gov The intestinal epithelium forms a crucial barrier that separates the host from luminal contents. mdpi.com PST has been shown to increase intestinal mucosal permeability. researchgate.netnih.gov
In patients with active UC, PST levels correlate negatively with the mRNA expression of key tight junction (TJ) proteins, including Claudin-1 (CLDN1), Zonula Occludens-1 (ZO-1), E-cadherin (CDH1), and Occludin (OCLN). nih.gov TJs are essential for maintaining the integrity of the epithelial barrier. nih.gov Experimental studies in mice confirm these findings, showing that PST treatment reduces the expression of TJ protein mRNA and increases the release of epithelial-associated cytokines like IL-18. nih.gov This disruption of the epithelial barrier allows for the translocation of luminal antigens, further fueling the inflammatory response. nih.gov Conditioned medium from PST-treated macrophages also negatively impacts intestinal epithelial cells by reducing their migration, viability, and proliferation, and diminishing the expression of TJ proteins. nih.govresearchgate.net
Chronic inflammation in the gut, as seen in inflammatory bowel disease (IBD), often leads to fibrosis, characterized by excessive deposition of extracellular matrix proteins like collagen. nih.govphysiology.org this compound appears to play a role in this fibrotic process. In human UC patients, colonic PST levels positively correlate with the expression of collagen (COL1A2). researchgate.net
Studies using the DSS-induced colitis model in mice have provided direct evidence for this role. researchgate.net Administration of PST in these models promotes the expression and deposition of collagen in the colonic tissue. nih.govresearchgate.net This effect may be linked to PST's influence on macrophage-fibroblast interactions or a direct effect on fibroblasts, although the precise mechanisms require further investigation. nih.gov The downregulation of anti-inflammatory AAMs by PST might also contribute, as AAMs can potentially decrease collagen deposition. nih.gov By promoting collagen deposition, PST may contribute to the long-term complications of chronic intestinal inflammation, such as stricture formation. nih.gov
Table 2: Research Findings on this compound in Colitis Models This table is interactive. Click on the headers to sort.
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Aggravated Disease Severity | DSS-induced colitis in mice | PST treatment worsened clinical signs of colitis. | nih.gov |
| Disrupted Barrier Function | Human UC tissue & DSS-colitis mice | PST correlated negatively with tight junction protein expression (ZO-1, Occludin, etc.). | frontiersin.orgnih.gov |
| Reduced AAM Function | Peritoneal macrophages from mice | PST treatment reduced polarization to anti-inflammatory macrophages. | nih.govresearchgate.net |
| Increased Pro-inflammatory Cytokines | DSS-induced colitis in mice | PST increased colonic IL-18 release. | nih.gov |
Methodological Approaches in Pancreastatin 52 Research
In Vitro Cellular and Tissue Models for Pancreastatin-52 Studies
In vitro models are fundamental for studying the direct effects of this compound on specific cells and tissues, eliminating the systemic complexities present in vivo.
Isolated pancreatic islets and perfused organ systems, particularly the pancreas, serve as critical ex vivo platforms to study the direct influence of pancreastatin (B1591218) on hormone secretion. researchgate.netpancreapedia.org These models maintain the cellular architecture and local paracrine interactions of the islets, providing a physiologically relevant context. pancreapedia.org
Researchers utilize the isolated perfused rat pancreas to investigate the effects of exogenously added pancreastatin on the release of key islet hormones. nih.gov In this setup, pancreastatin has been shown to inhibit insulin (B600854) secretion stimulated by various secretagogues, including high concentrations of glucose and arginine. pancreapedia.orgnih.gov Studies using the perfused rat and pig pancreas, as well as isolated rat islets, have consistently demonstrated that pancreastatin suppresses glucose-stimulated insulin secretion (GSIS). researchgate.net For instance, in the perfused rat pancreas, 10 nM pancreastatin markedly suppressed the first phase of insulin release stimulated by both 16.7 mM glucose and 20 mM arginine. nih.gov It also had a modest effect on reducing somatostatin (B550006) secretion but tended to enhance arginine-induced glucagon (B607659) release. pancreapedia.orgnih.gov However, studies using pancreastatin antiserum on mouse islets did not show an effect on insulin release, suggesting potential species-specific or compensatory mechanisms. researchgate.net
The table below summarizes key findings from studies using these models.
Table 1: Effects of Pancreastatin in Isolated Islet and Perfused Pancreas Models
| Model System | Species | Stimulant | Pancreastatin Effect | Finding Reference |
|---|---|---|---|---|
| Perfused Pancreas | Rat | Glucose (16.7 mM) | Inhibition of insulin release | nih.gov |
| Perfused Pancreas | Rat | Arginine (20 mM) | Inhibition of insulin release, reduction in somatostatin response, augmentation of glucagon release | nih.gov |
| Perfused Pancreas | Rat, Pig | Glucose | Inhibition of glucose-stimulated insulin secretion | researchgate.net |
| Isolated Islets | Rat | Glucose | Suppression of glucose-stimulated insulin release | researchgate.netnih.gov |
Cell Line Systems for Mechanistic Elucidation
A variety of cell lines are employed to elucidate the molecular mechanisms underlying this compound's diverse biological activities. These systems allow for controlled experiments to dissect signaling pathways and gene expression changes. Human liver (HepG2), rat skeletal muscle (L6), and human neuroblastoma (SH-SY5Y) cell lines are commonly used. diabetesjournals.org Other important models include rat insulinoma (RINm5F), mouse pancreatic beta-cell lines (MIN6, TC3), differentiated mouse adipocytes (3T3-L1), and rat pheochromocytoma (PC12) cells. diabetesjournals.orgtandfonline.comresearchgate.net
These cell lines are instrumental in studying:
Metabolic Regulation : PST inhibits insulin-stimulated glucose uptake in differentiated L6 myotubes and 3T3-L1 adipocytes. diabetesjournals.orgnih.gov In HepG2 liver cells, PST variants have been shown to increase the expression of gluconeogenic genes. diabetesjournals.org
Hormone Secretion : The BON-1 and QGP-1 cell lines, derived from human pancreatic neuroendocrine tumors, secrete pancreastatin and are used to study the autocrine or paracrine regulation of hormone release. eur.nl
Inflammatory Response : The Caco-2 human colonic epithelial cell line is used to investigate how PST affects cell migration, viability, and proliferation in the context of inflammation. mdpi.com
Signaling Pathways : Studies in various cell types have shown that PST can enhance intracellular nitric oxide and calcium levels, providing clues to its signal transduction mechanisms. nih.gov
Table 2: Application of Cell Lines in this compound Research
| Cell Line | Origin | Research Application | Finding Reference |
|---|---|---|---|
| HepG2 | Human Liver | Study of gluconeogenic gene expression | diabetesjournals.org |
| L6 | Rat Skeletal Muscle | Analysis of insulin-stimulated glucose uptake | diabetesjournals.orgdiabetesjournals.org |
| SH-SY5Y | Human Neuroblastoma | Investigation of catecholamine secretion | diabetesjournals.orgdiabetesjournals.org |
| 3T3-L1 | Mouse Adipocyte | Measurement of glucose uptake and adipocyte function | diabetesjournals.orgdiabetesjournals.org |
| PC12 | Rat Pheochromocytoma | Analysis of catecholamine secretion | diabetesjournals.org |
| Caco-2 | Human Colon Epithelial | Study of cell migration, viability, and inflammatory response | mdpi.com |
| BON-1 / QGP-1 | Human Pancreatic NEN | Model for PST secretion and autocrine/paracrine effects | eur.nl |
In Vivo Animal Models for this compound Investigation
In vivo animal models, primarily rodents like rats and mice, are indispensable for understanding the systemic and physiological effects of this compound. mdpi.commdpi.com These models allow for the study of complex interactions between different organs and systems that cannot be replicated in vitro.
Studies in conscious rats have demonstrated that both human this compound and its shorter fragment, pancreastatin-29, potently inhibit pancreatic protein secretion stimulated by cholecystokinin (B1591339) (CCK). tandfonline.comnih.gov Similar inhibitory effects on CCK-stimulated amylase and protein release were observed in dogs. nih.gov Interestingly, these studies suggested that the inhibitory action of pancreastatin on exocrine secretion is not a direct effect on pancreatic acinar cells but likely involves other regulatory pathways. nih.gov Animal models are also used to explore the metabolic roles of PST, such as its ability to induce a time-dependent decrease in the glycogen (B147801) content of the liver in rats. researchgate.net
Given that this compound is a cleavage product of Chromogranin A (CgA), mouse models with a targeted deletion of the Chga gene (Chga-/-) are a powerful tool for investigating its endogenous functions. researchgate.netnih.gov These knockout mice lack not only pancreastatin but all other CgA-derived peptides, allowing researchers to study the consequences of their complete absence. researchgate.netnih.gov
Chga-/- mice exhibit distinct phenotypes, including severe hypertension and altered glucose homeostasis, characterized by increased insulin sensitivity in the liver. researchgate.netnih.gov These models are crucial for several reasons:
They help to uncover the baseline physiological roles of the entire family of CgA-derived peptides.
By administering specific peptides like PST back to the knockout animals (a "rescue" experiment), researchers can attribute specific functions to that peptide. For example, treating colitic Chga-/- mice with PST reverted some of the protective effects seen in the knockout animals, demonstrating PST's pro-inflammatory role in this context. mdpi.com
They allow for the study of compensatory mechanisms that may arise in the absence of CgA and its products.
Research using Chga-/- mice has revealed that the absence of PST is linked to reduced intestinal mucosal permeability and less severe colitis in experimental models, highlighting a role for endogenous PST in promoting inflammation and disrupting epithelial homeostasis. mdpi.comresearchgate.net
Biochemical and Structural Techniques for this compound Analysis
Biochemical and structural methods are essential for identifying the molecular targets of this compound and understanding the peptide's physical properties.
The identification of specific cell surface receptors is a critical step in understanding how a peptide hormone exerts its effects. Radioligand binding and chemical cross-linking are classical biochemical techniques used for this purpose. nih.govnih.gov
The process typically involves:
Radiolabeling : Pancreastatin is labeled with a radioisotope, such as Iodine-125 (¹²⁵I), to create a traceable ligand (e.g., ¹²⁵I-pancreastatin). nih.gov
Binding Assay : The radioligand is incubated with preparations of cell membranes from a target tissue, such as the liver. The binding of the radioligand to its receptor is measured. Specific binding is determined by competing with an excess of unlabeled pancreastatin. nih.gov
Cross-linking : A bifunctional chemical cross-linking reagent, such as dithiobis(succinimidyl propionate) (DSP), is added. nih.govresearchgate.net This reagent forms covalent bonds between the radiolabeled pancreastatin and its receptor, creating a stable complex. nih.govthermofisher.com
Analysis : The membrane proteins are solubilized and separated by size using SDS-PAGE. The radiolabeled receptor-ligand complex can then be visualized by autoradiography, allowing for the determination of its molecular weight. nih.gov
Using these techniques with rat liver membranes, researchers identified high-affinity binding sites for pancreastatin, with an apparent dissociation constant (Kd) of 0.2 nM. nih.gov Cross-linking of ¹²⁵I-pancreastatin to these membranes revealed a single labeled complex. After subtracting the molecular weight of pancreastatin, the receptor itself was identified as a glycoprotein (B1211001) with an approximate molecular weight of 35,000 daltons (35 kDa) that appears to be coupled to a pertussis toxin-insensitive G protein. nih.gov More recent studies using ligand affinity purification have also identified the 78 kDa glucose-regulated protein (GRP78) as a major interacting partner of PST. researchgate.netplos.org
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (human) | 16132433 |
| Insulin | 70678549 |
| Glucagon | 16132333 |
| Somatostatin | 443329 |
| Chromogranin A | 16132428 |
| Cholecystokinin (CCK-8) | 16129712 |
| Arginine | 6322 |
| Glucose | 5793 |
| Dithiobis(succinimidyl propionate) (DSP) | 68903 |
| Pertussis Toxin | 135489885 |
| Iodine-125 | 24961 |
Spectroscopic and Computational Approaches for Structural Analysis (e.g., Circular Dichroism, Molecular Modeling)
The three-dimensional structure of this compound (PST-52) and its variants is crucial for understanding their biological function. Spectroscopic techniques like Circular Dichroism (CD) and computational methods such as molecular modeling have been instrumental in elucidating these structural details.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of proteins and peptides in solution. researchgate.netcreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing a spectrum that is characteristic of the protein's secondary structural elements, such as α-helices and β-sheets. creative-proteomics.comyoutube.com
In the study of Pancreastatin, CD analysis has been employed to compare the global structures of the wild-type peptide (PST-WT) with its naturally occurring variants, PST-287K and PST-297S. nih.govnih.gov These studies revealed significant differences in their secondary structures. Specifically, experiments conducted in the presence of trifluoroethanol (TFE), a known inducer of secondary structures, showed that the variants have a greater propensity to form α-helices compared to the wild-type peptide. researchgate.net At a concentration of 80% TFE, the α-helical content for the variants was notably higher than for PST-WT. researchgate.net The observed order of propensity to form an α-helix was determined to be PST-297S ≈ PST-287K > PST-WT. nih.govnih.gov
| Peptide Variant | α-Helical Content (%) | Source |
|---|---|---|
| PST-WT (Wild-Type) | 24.0% | researchgate.net |
| PST-287K | 34.0% | researchgate.net |
| PST-297S | 32.7% | researchgate.net |
Molecular Modeling and Simulation
Computational approaches provide high-resolution structural insights that complement experimental data from spectroscopy. Molecular modeling of the 52-amino acid PST-WT and its variant, PST-297S, has been performed using software such as MODELER, with previously determined 29-mer peptide structures serving as templates. diabetesjournals.orgdiabetesjournals.org
To refine these models and understand their dynamic behavior, molecular dynamics simulations have been conducted, often for extended periods like 200 nanoseconds. diabetesjournals.org These simulations have predicted the α-helical content of the peptides, corroborating the experimental findings from CD spectroscopy. nih.govnih.gov The predicted rank order of α-helical content from these computational studies was PST-297S > PST-287K > PST-WT. nih.govnih.gov Furthermore, computational docking analyses have been used to investigate the binding affinity of PST peptides to receptors. These studies predicted a higher affinity binding of the PST-297S variant to targets like glucose-regulated protein 78 (GRP78) and the insulin receptor, offering a mechanistic basis for its enhanced biological activity. diabetesjournals.org
Immunological Detection and Quantification of this compound
The measurement of this compound in biological samples relies heavily on immunological methods, which leverage the high specificity of antibody-antigen interactions.
Antibody Development and Characterization for this compound Specificity
The development of specific antibodies is the cornerstone of a reliable immunoassay for this compound. A significant challenge is to create antibodies that can distinguish PST-52 from its large precursor protein, Chromogranin A (CgA), and other fragments. interscienceinstitute.com
To achieve high specificity, antibodies have been developed against specific regions of the pancreastatin molecule. In one approach, an antiserum was raised against a 17-amino acid fragment of porcine pancreastatin that shares high homology with the C-terminal region of human CgA (residues 286-301). interscienceinstitute.com In another instance, antibodies were developed using a synthetic 29-amino-acid peptide amide of pancreastatin. researchgate.net
Crucial to the utility of these antibodies is their characterization. Studies have shown that a well-developed antibody can recognize the carboxyl terminal of the peptide hormone. interscienceinstitute.com Characterization confirms the antibody's specificity, demonstrating little to no cross-reactivity with the CgA prohormone, even at high plasma concentrations (e.g., 1000 ng/mL). interscienceinstitute.com This ensures that the assay accurately measures the active pancreastatin peptide without interference from its precursor. interscienceinstitute.comnih.gov
Radioimmunoassay (RIA) and Other Quantitative Methodologies for this compound
The most extensively validated and widely used method for the quantitative measurement of this compound is the radioimmunoassay (RIA). interscienceinstitute.comboffinaccess.com RIA is an inherently sensitive technique capable of detecting the picomolar concentrations of pancreastatin typically found in circulation. nih.gov
A highly sensitive and specific RIA has been developed for the active carboxy-terminal region of human this compound. interscienceinstitute.com This assay exhibits a detection limit as low as 17 pg/mL and demonstrates good reproducibility, with inter-assay coefficients of variation under 20%. interscienceinstitute.com The sensitivity of this RIA is reported to be up to 100-fold greater than that of CgA assays, allowing for the detection of small but significant changes in tumor activity or progression. interscienceinstitute.com
RIA has been used to establish normal and pathological ranges of pancreastatin in human serum. For instance, in a study comparing different commercial laboratories, a validated RIA determined a normal range of 10-135 pg/mL. boffinaccess.com In clinical research, RIA has been used to demonstrate significantly elevated levels of pancreastatin-like immunoreactivity in patients with gastrinomas compared to healthy controls. capes.gov.br
| Cohort | Pancreastatin Level (pg/mL) | Source |
|---|---|---|
| Healthy Controls (Lab B) | 10-135 (Normal Range) | boffinaccess.com |
| Healthy Controls | 104 ± 25 (Mean ± SEM) | capes.gov.br |
| Gastrinoma Patients | 597 ± 123 (Mean ± SEM) | capes.gov.br |
Perspectives and Future Directions in Pancreastatin 52 Academic Research
Elucidation of Unidentified Pancreastatin-52 Receptor Molecules
A significant hurdle in understanding the full scope of this compound's (PST-52) physiological roles is the incomplete identification of its specific receptor molecules. While the biological effects of PST-52 are well-documented, the precise membrane targets through which it mediates these actions remain largely elusive. tandfonline.comnih.gov
Initial research pointed towards the existence of high-affinity receptors for pancreastatin (B1591218) in various tissues, but their definitive identification has proven challenging. tandfonline.com Some studies have suggested that PST-52 may interact with G protein-coupled receptors (GPCRs). For instance, in rat liver membranes, PST-52 is thought to mediate the activation of phospholipase C (PLC) through a pertussis toxin-insensitive G protein belonging to the Gαq family. acs.org However, ligand-affinity experiments have not yet provided conclusive evidence for a specific PST GPCR. plos.org
More recent investigations have proposed alternative binding partners. One prominent candidate is the 78 kDa glucose-regulated protein (GRP78), also known as HSPA5 or BiP. plos.org Studies have shown a direct interaction between PST-52 and GRP78 in liver homogenates. plos.orgpancreapedia.org Furthermore, computational docking analyses and in vitro binding assays suggest that PST-52 and its variants can bind to the insulin (B600854) receptor, potentially explaining its insulin counter-regulatory effects. nih.govdiabetesjournals.org The interaction with the insulin receptor appears to occur at the same binding pocket as insulin itself. diabetesjournals.org
Future research must focus on definitively identifying and characterizing the full spectrum of PST-52 receptors. This will involve a combination of advanced biochemical techniques, such as affinity purification-mass spectrometry, and molecular biology approaches to validate these interactions and elucidate the downstream signaling pathways. A complete understanding of PST-52's receptors is critical for deciphering its precise mechanisms of action in both health and disease.
Investigation of this compound's Physiological Concentrations and Local Actions
Determining the physiological concentrations of this compound and understanding its local actions are crucial for contextualizing its biological significance. Human pancreastatin, a 52-amino acid peptide corresponding to Chromogranin A (CgA) residues 250-301, is present in normal serum at picomolar (pM) concentrations. nih.gov In healthy individuals, the plasma level of pancreastatin is approximately 4-20 pM. pancreapedia.orgnih.gov
Many experimental studies have utilized pharmacological doses of PST-52, often significantly higher than these physiological levels, to elicit biological effects. tandfonline.com This raises questions about the physiological relevance of some observed actions. tandfonline.comnih.gov Therefore, a key area for future research is to meticulously investigate the effects of PST-52 at concentrations that mirror those found in the human body under normal and pathological conditions.
This compound is co-localized with all four major endocrine cell types in the pancreas and is released in parallel with insulin. pancreapedia.org This co-localization and parallel release suggest that PST-52 may exert its effects through local, paracrine or autocrine, signaling mechanisms. pancreapedia.orglibretexts.orgwikipedia.org Paracrine signaling involves a cell producing a signal to induce changes in nearby cells, while autocrine signaling occurs when a cell releases a signal that acts upon itself. libretexts.orgwikipedia.org The effects of PST-52 on pancreatic endocrine and exocrine cells could be mediated through these local pathways or via the islet-acinar portal system. pancreapedia.org The idea of a paracrine or autocrine function is supported by the observation that while PST-52 inhibits pancreatic exocrine secretion in vivo, it does not consistently show this effect on isolated pancreatic acini, suggesting an indirect mechanism of action. pancreapedia.org
Future studies should aim to:
Develop more sensitive assays to accurately measure local tissue concentrations of PST-52.
Utilize advanced in vitro and in vivo models to dissect the paracrine and autocrine signaling pathways of PST-52 within the pancreas and other tissues.
Investigate how local concentrations of PST-52 change in response to various physiological stimuli and in different disease states.
Exploring the Full Spectrum of this compound Bioactive Fragments
This compound (hCgA250-301) is itself a fragment of the larger prohormone Chromogranin A (CgA), and it can be further processed into smaller, biologically active fragments. nih.govnih.govbioscientifica.com The C-terminal region of PST-52 is particularly important for its biological activity, and various fragments containing this domain have been studied. tandfonline.comnih.gov
Research has shown that different fragments of pancreastatin can elicit distinct biological effects. For example:
Pancreastatin (37-52): This fragment is known to inhibit insulin release from pancreatic beta cells. cymitquimica.commedchemexpress.com
Pancreastatin (24-52): This fragment has been shown to inhibit cholecystokinin (B1591339) (CCK)-stimulated pancreatic protein secretion with equal potency to the full-length PST-52. tandfonline.comnih.gov
Pancreastatin (33-49): This fragment, derived from porcine pancreastatin, demonstrated equal or slightly higher potency in inhibiting glucose-induced insulin release compared to the parent molecule. tandfonline.com
Pancreastatin (35-49): Identified as the shortest C-terminal peptide showing full inhibition of insulin secretion. pancreapedia.org
It is important to note that the processing of CgA and pancreastatin is tissue-specific, leading to a diverse array of fragments in different locations. bioscientifica.com Furthermore, studies have identified various molecular forms of pancreastatin in human plasma and urine, including smaller, potentially non-bioactive fragments in healthy individuals, and larger forms in patients with certain conditions like chronic renal failure. nih.govnih.gov
Future research in this area should focus on:
Systematically identifying all the naturally occurring bioactive fragments of PST-52 in different tissues and in circulation.
Characterizing the specific biological activities of each fragment and their relative potencies.
Investigating the enzymes responsible for the proteolytic processing of PST-52 into these smaller peptides.
Understanding how the profile of PST-52 fragments changes in various physiological and pathological states.
Below is a table summarizing some of the known bioactive fragments of this compound and their reported activities.
| Fragment | Parent Molecule | Key Reported Biological Activity |
| Pancreastatin (37-52) | This compound | Inhibits insulin release from pancreatic beta cells. cymitquimica.commedchemexpress.com |
| Pancreastatin (24-52) | This compound | Inhibits CCK-stimulated pancreatic protein secretion. tandfonline.comnih.gov |
| Pancreastatin (33-49) | Porcine Pancreastatin | Inhibits glucose-induced insulin release. tandfonline.com |
| Pancreastatin (35-49) | This compound | Shortest fragment with full insulin secretion inhibition. pancreapedia.org |
Understanding the Interplay between this compound and Other Granin-Derived Peptides
This compound is one of many bioactive peptides derived from the granin family of proteins, which includes Chromogranin A (CgA), Chromogranin B (CgB), and Secretogranin II (SgII). nih.govnih.gov These peptides are often co-stored and co-released from neuroendocrine cells and can exert a complex array of regulatory functions, sometimes with opposing effects. phoenixbiotech.netplos.orgresearchgate.net
A notable example of this interplay is the relationship between this compound and Catestatin, another CgA-derived peptide. nih.gov These two peptides often exhibit antagonistic effects. For instance, while both can influence cardiovascular function, their mechanisms and ultimate effects can differ. mdpi.commdpi.com Similarly, Vasostatins, also derived from CgA, have distinct effects on angiogenesis and vascular function that may complement or oppose the actions of PST-52. nih.govmdpi.commdpi.com
The tissue-specific processing of granins adds another layer of complexity. The rate and extent of CgA processing vary significantly between tissues, leading to different local concentrations of derived peptides like PST-52, Catestatin, and Vasostatins. bioscientifica.com This differential processing suggests that the balance of these peptides is tightly regulated to achieve specific physiological outcomes in different cellular environments.
Future research should focus on:
Mapping the co-localization and co-release of PST-52 with other granin-derived peptides in various tissues.
Investigating the potential for direct or indirect interactions between PST-52 and other granin peptides at the receptor and signaling pathway levels.
Elucidating how the relative balance of these peptides influences integrated physiological responses, such as metabolic regulation, cardiovascular function, and immune responses.
Exploring how this interplay is altered in disease states, potentially contributing to pathophysiology.
The table below highlights some key granin-derived peptides and their primary functions, illustrating the potential for complex interactions with this compound.
| Peptide | Parent Granin | Primary Function(s) |
| Pancreastatin | Chromogranin A | Inhibits insulin secretion, modulates glucose and lipid metabolism. nih.govnih.gov |
| Catestatin | Chromogranin A | Inhibits catecholamine release, modulates cardiovascular function. nih.govphoenixbiotech.net |
| Vasostatin-1 | Chromogranin A | Vasodilatory and anti-angiogenic effects. mdpi.commdpi.com |
| Vasostatin-2 | Chromogranin A | Modulates vascular function. mdpi.com |
| Secretoneurin | Secretogranin II | Pro-angiogenic and pro-inflammatory effects. nih.gov |
Advanced Studies on this compound Genetic Variants and their Functional Consequences
Genetic variations within the Chromogranin A (CgA) gene, specifically in the region encoding this compound, can have significant functional consequences, leading to inter-individual differences in metabolism and disease susceptibility. nih.govbioscientifica.com
Several single nucleotide polymorphisms (SNPs) in the pancreastatin domain of the CgA gene have been identified. nih.govnih.gov Two notable variants are:
E287K: This variant has been studied for its effects on various cellular processes. nih.gov
G297S (rs9658664): This is a common variant found in a significant portion of human populations. nih.govnih.govresearchgate.net
Research has demonstrated that these variants can alter the biological potency of the resulting pancreastatin peptide. nih.govnih.gov For example, the G297S variant results in a peptide (PST-297S) that is significantly more potent than the wild-type peptide (PST-WT) in several ways:
It exhibits a stronger inhibition of insulin-stimulated glucose uptake. nih.govdiabetesjournals.orgnih.gov
It has a greater effect on enhancing intracellular nitric oxide and calcium levels. nih.gov
It is more potent in activating gluconeogenic genes. nih.govnih.gov
Consistent with these in vitro findings, the Ser-297 allele has been associated with higher plasma glucose levels in human populations. nih.govnih.gov Furthermore, this variant is considered a novel risk factor for cardiometabolic disorders, including type 2 diabetes, hypertension, and coronary artery disease. diabetesjournals.orgresearchgate.net Molecular modeling and structural analyses suggest that these functional differences may arise from changes in the peptide's secondary structure, with the variant forms showing a greater propensity to form α-helical structures. nih.govnih.gov
Future research in this area should aim to:
Identify additional genetic variants in the pancreastatin domain across diverse ethnic populations.
Conduct large-scale population studies to further delineate the association of these variants with a wider range of metabolic and cardiovascular phenotypes.
Investigate the precise molecular mechanisms by which these genetic variations alter peptide structure, receptor binding, and downstream signaling.
Explore the potential for personalized medicine approaches based on an individual's pancreastatin genotype.
The following table summarizes the key findings related to the functional consequences of this compound genetic variants.
| Genetic Variant | Amino Acid Change | Key Functional Consequences | Associated Health Risks |
| E287K | Glutamic Acid to Lysine at position 287 | Increased potency in activating gluconeogenic genes. nih.gov | Under investigation |
| G297S | Glycine to Serine at position 297 | Significantly more potent inhibition of glucose uptake; enhanced activation of gluconeogenic genes; greater increase in intracellular nitric oxide and calcium. nih.govdiabetesjournals.orgnih.gov | Increased risk for type 2 diabetes, hypertension, and coronary artery disease. diabetesjournals.orgresearchgate.net |
Q & A
Q. How can researchers enhance reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
